1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

PDE4 inhibition Enzymology Drug discovery

Choose Ro 20-1724 (CAS 439095-40-6) for its distinct pharmacological profile: moderate PDE4 inhibition (IC50 2.0 µM) allows physiologically relevant titration without target saturation, unlike ultra-potent inhibitors. Its unique two-site binding on PDE4 enables conformational studies of HARBS/LARBS. Poor brain penetration makes it perfect for isolating peripheral effects in cardiovascular, retinal, and inflammatory models, ensuring no central confounds. Validate your next study with this precisely characterized tool.

Molecular Formula C18H18F3NO
Molecular Weight 321.3 g/mol
CAS No. 439095-40-6
Cat. No. B1351148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol
CAS439095-40-6
Molecular FormulaC18H18F3NO
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3
InChIInChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3
InChIKeyISPQSQMCJJXWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (Ro 20-1724): Core Identity and Procurement Profile


1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (CAS 439095-40-6), also known as Ro 20-1724, is a synthetic indolinol derivative and a well-established, selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4) [1]. It is a chemical tool used in research to elevate intracellular cAMP levels, thereby modulating downstream signaling pathways associated with inflammation, memory, and vascular function . The compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability, and a phenethyl side chain that contributes to its unique pharmacological profile relative to other PDE4 inhibitors .

Why a General PDE4 Inhibitor Cannot Substitute for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol in Research


Despite sharing a common mechanism of action, PDE4 inhibitors are not interchangeable. The class exhibits significant heterogeneity in binding site interactions, tissue distribution, and functional outcomes. For instance, Ro 20-1724 demonstrates a distinct, two-site binding model on PDE4 [1] and is up to 90-fold less potent in behavioral assays compared to the prototypical inhibitor rolipram [2]. Furthermore, its poor brain retention precludes its use as a PET imaging agent, a key application for [11C]rolipram [3]. These critical differences in potency, binding kinetics, and pharmacokinetics mean that substituting Ro 20-1724 with another PDE4 inhibitor without rigorous validation will likely lead to divergent and non-interpretable experimental results.

Quantitative Evidence Guide: Differentiating 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol from Key PDE4 Inhibitors


PDE4 Isoform Selectivity and Affinity Profile: Ro 20-1724 vs. Rolipram, Roflumilast, and Cilomilast

Ro 20-1724 (1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol) is a moderately potent PDE4 inhibitor with an IC50 of 2.0 µM and a Ki of 3.1 µM , placing its potency between the low-nanomolar clinical candidates and the micromolar tool compounds. In contrast, rolipram exhibits 3-5 fold greater potency with an IC50 of 0.4 µM [1], while roflumilast is >1000-fold more potent (IC50 ~0.7 nM) [2] and cilomilast is ~20-fold more potent (IC50 ~110 nM) . This distinct potency tier makes Ro 20-1724 a unique chemical probe for studying PDE4 function in systems where high-affinity inhibition is confounding or where a defined, moderate level of inhibition is required.

PDE4 inhibition Enzymology Drug discovery

Binding Mode Distinction: Two-Site Model for Ro 20-1724 vs. One-Site Model for Clinical PDE4 Inhibitors

Competition binding studies using [3H]piclamilast reveal that Ro 20-1724 binds to PDE4 according to a two-site model, distinguishing it from several other PDE4 inhibitors [1]. Specifically, the competition curve for Ro 20-1724 was better fit by a two-site model, while curves for piclamilast, cilomilast, roflumilast, and CDP 840 were adequately described by a one-site model. This indicates that Ro 20-1724 interacts with both the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS), a binding characteristic it shares with rolipram, desmethylpiclamilast, and ICI 63,197.

Ligand binding kinetics Receptor pharmacology PDE4 conformers

In Vivo Functional Selectivity: Ro 20-1724 is a Weak PDE4 Inhibitor in Behavioral and Cardiovascular Models Compared to Rolipram

In vivo, Ro 20-1724 is significantly less potent than rolipram across multiple functional assays. In rodent behavioral models, Ro 20-1724 was 15 to 30 times less potent than rolipram in inducing characteristic neurotropic alterations [1], and 15 times less potent in the reserpine-induced hypothermia model [2]. In an anesthetized dog model of bronchoconstriction, Ro 20-1724 was 90-fold less potent than rolipram at inducing bronchodilation (ED50 = 0.63 mg/kg vs. 0.007 mg/kg) [3]. This consistent in vivo potency gap confirms that Ro 20-1724 is a much weaker PDE4 inhibitor in whole-animal systems.

Behavioral pharmacology Cardiovascular pharmacology In vivo efficacy

Distinct Brain Penetration and PET Imaging Profile: Ro 20-1724 is Unsuitable for In Vivo PDE4 Imaging Unlike Rolipram

A direct comparative biodistribution study of [11C]rolipram and [11C]Ro 20-1724 in rats demonstrated a critical difference in brain retention [1]. Regional brain retention of [11C]rolipram was more than threefold higher than that of [11C]Ro 20-1724. Furthermore, [11C]rolipram uptake was concentrated in brain regions known to express high levels of PDE4, while [11C]Ro 20-1724 uptake did not show this specific regional enrichment. The study concluded that [11C]rolipram, but not [11C]Ro 20-1724, is a promising radioligand for imaging PDE4 enzymes with PET.

Neuroimaging PET radiotracer Pharmacokinetics

Differential Potentiation of Beta-Adrenoceptor-Stimulated cAMP Accumulation in Cardiomyocytes

In rat ventricular myocardium, Ro 20-1724 and rolipram both potentiated isoproterenol-induced cAMP accumulation, but with differing efficacy [1]. Rolipram was more effective than Ro 20-1724 at enhancing cAMP levels. However, rolipram was less effective at enhancing the positive inotropic effect of isoproterenol. This divergent effect on cAMP accumulation versus inotropic response highlights a functional dissociation between these two PDE4 inhibitors at the level of cardiac tissue.

Cardiomyocyte signaling cAMP assay Positive inotropy

Optimal Research Applications for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol Based on Quantitative Evidence


In Vitro Mechanistic Studies Requiring a Moderate-Affinity PDE4 Inhibitor

Based on its IC50 of 2.0 µM, Ro 20-1724 is the ideal tool for in vitro experiments where a moderate degree of PDE4 inhibition is desired . This contrasts with ultra-potent inhibitors like roflumilast (IC50 ~0.7 nM), which can saturate the target and potentially obscure nuanced signaling pathways [6]. Using Ro 20-1724 allows researchers to titrate inhibition over a physiologically relevant range, making it suitable for studying the threshold of PDE4 activity required for specific cellular responses, such as cytokine release or cell migration, without complete target ablation.

Investigating PDE4 Conformer-Specific Binding and Function

The two-site binding model of Ro 20-1724 on PDE4 makes it a valuable probe for studying the distinct high-affinity (HARBS) and low-affinity (LARBS) binding states of the enzyme . It can be used in comparative binding studies alongside one-site binders (e.g., roflumilast, cilomilast) to dissect the functional consequences of engaging different PDE4 conformers. This is particularly relevant for understanding the link between inhibitor binding and cellular efficacy or side-effect profiles, as the HARBS has been associated with emetic responses.

Peripheral Tissue Studies and Retinal Vascular Research

Given its poor brain penetration and >3-fold lower brain retention compared to rolipram , Ro 20-1724 is less suitable for CNS-targeted in vivo studies. However, this property makes it advantageous for studying peripheral PDE4-mediated effects where central actions are a confounding factor. For example, Ro 20-1724 has been effectively used to demonstrate PDE4-dependent dilation of retinal blood vessels in rats [6], a model where avoiding CNS-mediated changes in systemic blood pressure is crucial. Its inability to cross the blood-brain barrier ensures that observed effects are localized to the peripheral vasculature.

In Vivo Cardiac and Smooth Muscle Pharmacology at Defined Potency Levels

In cardiovascular models, the 90-fold lower potency of Ro 20-1724 compared to rolipram for bronchodilation and its distinct effects on cardiac inotropy allow for nuanced pharmacological dissection [6]. Researchers can use Ro 20-1724 at higher doses to achieve a level of PDE4 inhibition that is comparable to a lower dose of rolipram, but with a different pharmacokinetic profile. This is useful for isolating the specific contribution of PDE4 to smooth muscle relaxation or for studying the functional coupling between cAMP accumulation and contractility in the heart, as shown in rat ventricular myocardium .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.